4-(2-((2-Isopropyl-5-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-((2-Isopropyl-5-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate is a complex organic compound with the molecular formula C26H25IN2O4 and a molecular weight of 556.405 g/mol . This compound is notable for its unique structure, which includes an iodobenzoate group and a phenyl ring substituted with an isopropyl and methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((2-Isopropyl-5-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate typically involves multiple steps. One common method starts with the reaction of 2-isopropyl-5-methylphenol with chloroacetic acid to form 2-(2-isopropyl-5-methylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to form the carbohydrazide derivative. The final step involves the reaction of this carbohydrazide with 2-iodobenzoic acid under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as maintaining reaction conditions, purification steps, and scaling up reactions, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(2-((2-Isopropyl-5-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate can undergo various chemical reactions, including:
Oxidation: The phenyl and isopropyl groups can be oxidized under strong oxidizing conditions.
Reduction: The carbohydrazide moiety can be reduced to form corresponding amines.
Substitution: The iodobenzoate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium iodide (NaI) in acetone for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Replacement of the iodine atom with other nucleophiles.
Scientific Research Applications
4-(2-((2-Isopropyl-5-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-((2-Isopropyl-5-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate involves its interaction with specific molecular targets. The compound’s phenyl and iodobenzoate groups allow it to bind to certain enzymes or receptors, potentially inhibiting their activity. The carbohydrazide moiety may also play a role in its biological effects by interacting with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((5-Isopropyl-2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate
- 4-(2-((5-Isopropyl-2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
Uniqueness
4-(2-((2-Isopropyl-5-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate is unique due to its specific substitution pattern on the phenyl ring and the presence of the iodobenzoate group
Properties
CAS No. |
302909-71-3 |
---|---|
Molecular Formula |
C26H25IN2O4 |
Molecular Weight |
556.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C26H25IN2O4/c1-17(2)21-13-8-18(3)14-24(21)32-16-25(30)29-28-15-19-9-11-20(12-10-19)33-26(31)22-6-4-5-7-23(22)27/h4-15,17H,16H2,1-3H3,(H,29,30)/b28-15+ |
InChI Key |
SDKWGRBIQLAPAA-RWPZCVJISA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.